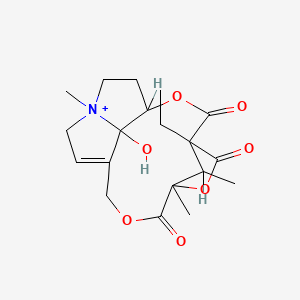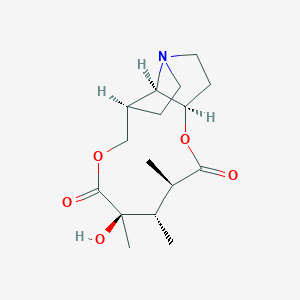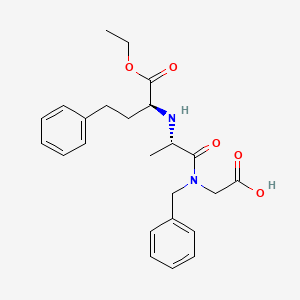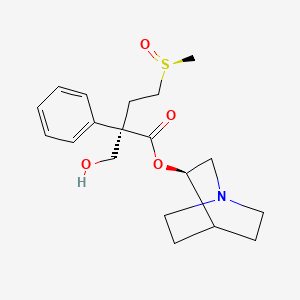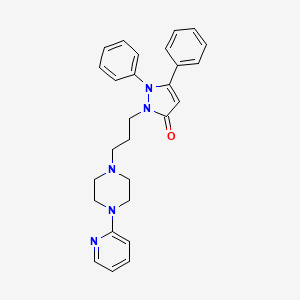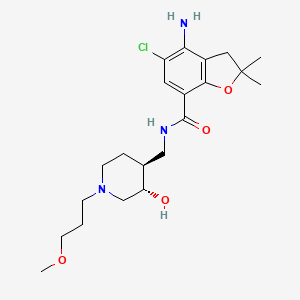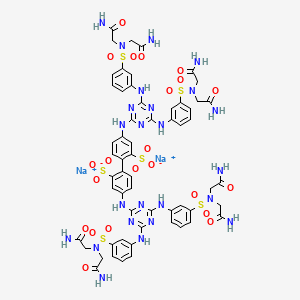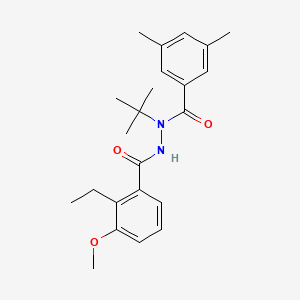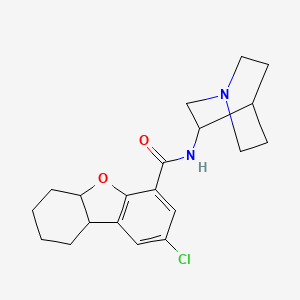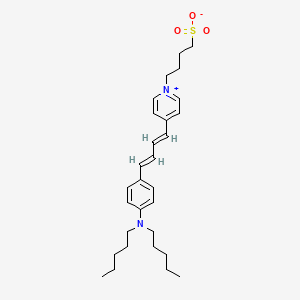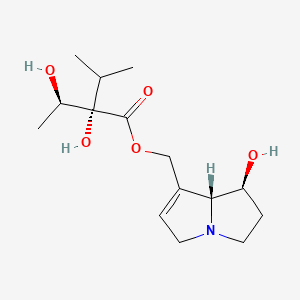
林德宁
描述
Rinderine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities. Rinderine, along with its isomers such as echinatine and intermedine, is often studied for its potential toxicological and pharmacological properties .
科学研究应用
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its toxicological effects, particularly its hepatotoxicity, and potential therapeutic applications.
Industry: Explored for its potential use in developing natural pesticides and pharmaceuticals
作用机制
Target of Action
Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid
Mode of Action
Pyrrolizidine alkaloids are known to be metabolized in the liver to produce toxic metabolites that can bind to proteins and dna, leading to cellular damage . This process can result in a variety of effects, including liver damage, lung damage, and other toxic effects.
Biochemical Pathways
Pyrrolizidine alkaloids are known to be metabolized in the liver via the cytochrome p450 enzyme system . The metabolites produced can then interact with various biochemical pathways, leading to cellular damage and other toxic effects.
Pharmacokinetics
Pyrrolizidine alkaloids are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrrolizidine alkaloids are known to cause cellular damage, particularly in the liver and lungs, due to the production of toxic metabolites . These effects can lead to a variety of health problems, including liver disease and lung disease.
Action Environment
The action, efficacy, and stability of Rinderine can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the metabolism of Rinderine, potentially influencing its toxicity . Additionally, factors such as pH and temperature can affect the stability of Rinderine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rinderine typically involves the extraction from plant sources, particularly from species within the Boraginaceae family. The extraction process often includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Industrial Production Methods: Industrial production of rinderine is less common due to its natural abundance in certain plants. advancements in biotechnological methods, such as in vitro culture of plant tissues, have been explored to produce rinderine and other pyrrolizidine alkaloids on a larger scale .
化学反应分析
Types of Reactions: Rinderine undergoes various chemical reactions, including:
Oxidation: Rinderine can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Epimerization: This reaction involves the conversion of rinderine to its isomer, intermedine, under specific conditions.
Esterification: Rinderine can react with acids to form esters, which are often studied for their biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Acids: Organic acids like acetic acid are used in esterification reactions.
Catalysts: Acidic or basic catalysts may be employed to facilitate epimerization and esterification reactions.
Major Products:
N-oxides: Formed through oxidation.
Intermedine: An isomer formed through epimerization.
Esters: Various esters formed through esterification reactions.
相似化合物的比较
Rinderine is often compared with other pyrrolizidine alkaloids such as:
- Echinatine
- Intermedine
- Lycopsamine
- Indicine
Uniqueness:
- Structural Differences: While these compounds share a similar core structure, subtle differences in their side chains and stereochemistry result in varying biological activities.
- Biological Activity: Rinderine is unique in its specific interactions with DNA and proteins, which may differ from its isomers and analogs .
属性
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-84-1 | |
| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rinderine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RINDERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RINDERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


